1-O-乙酰基-2,3,5-三-O-苯甲酰基-D-呋喃核糖

描述

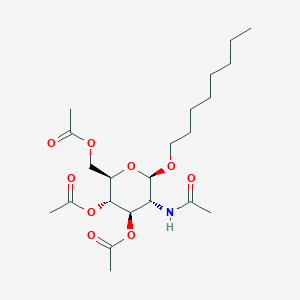

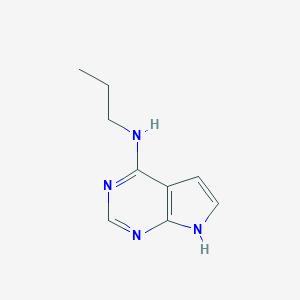

1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, also known as β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate, is a ribose-derived compound used in nucleoside synthesis . It is a pharmaceutical intermediate often utilized in the synthesis of antiviral drugs like Tenofovir, which is widely used to treat HIV and chronic Hepatitis B infections .

Synthesis Analysis

The synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose involves several steps . Initially, a reactor containing thionyl chloride and methyl alcohol is stirred at 0–5 °C for 10 to 15 minutes. After this period, ribose is added to the flask. The flask is then stirred and maintained at its temperature for 8 hours, during which a methylation reaction will occur on the ribose .

Molecular Structure Analysis

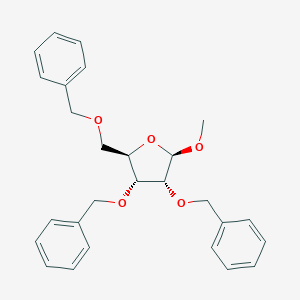

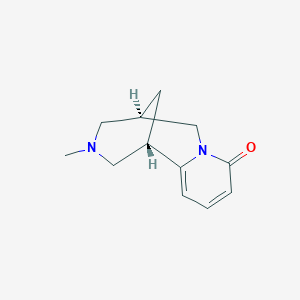

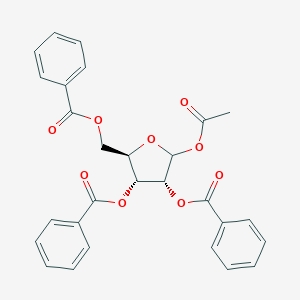

The molecular formula of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose is C28H24O9 . The systematic IUPAC name is (2S,3R,4R,5R)-2-(Acetyloxy)-5-[(benzoyloxy)methyl]oxolane-3,4-diyl dibenzoate .

Chemical Reactions Analysis

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose is further reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction and deprotected by an acid or base to form a pure artificial nucleotide .

Physical And Chemical Properties Analysis

1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose is a white or off-white crystalline solid . It is soluble in alcohol but insoluble in water . The molar mass is 504.491 g·mol−1 .

科学研究应用

- Application : It contributes to the construction of nucleosides, which are essential building blocks for DNA and RNA. Researchers use these nucleosides to study genetic information, drug development, and antiviral agents .

- Application : Capecitabine is used to treat various cancers, including breast, colorectal, pancreatic, and gastric cancers. It is converted into 5’-Deoxy-5-fluorocytidine, an active ingredient in the drug .

Nucleoside Synthesis

Chemotherapy Drug Synthesis

Artificial Nucleotide Production

未来方向

1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose continues to play a crucial role in infectious disease research due to its use in the synthesis of antiviral drugs like Tenofovir . As such, it is likely to remain an important compound in the development of new treatments for diseases such as HIV and chronic Hepatitis B .

作用机制

Target of Action

1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, also known as D-Ribofuranose, 1-acetate 2,3,5-tribenzoate, is a ribose-derived compound . It is primarily used in the synthesis of nucleosides , which are key components of nucleic acids like DNA and RNA. Therefore, its primary targets are the nucleic acid structures within cells.

Mode of Action

This compound is used as a precursor in the synthesis of artificial nucleotides . It is reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction and deprotected by an acid or base to form a pure artificial nucleotide . This artificial nucleotide can then be incorporated into nucleic acid structures.

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of nucleoside synthesis . Nucleosides are essential for the formation of nucleic acids, which are vital for the storage and transmission of genetic information. Therefore, the compound indirectly influences the genetic processes within cells.

Result of Action

The primary result of the action of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose is the production of artificial nucleotides . These nucleotides can be incorporated into nucleic acids, influencing the genetic processes within cells.

Action Environment

The action of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose is influenced by various environmental factors. For instance, the silyl-Hilbert–Johnson reaction used to convert this compound into an artificial nucleotide requires specific temperature conditions . Furthermore, the compound’s stability may be affected by factors such as pH and the presence of other chemicals in the environment.

属性

IUPAC Name |

[(2R,3R,4R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZABPLTDYVJMP-ASAMFVBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448642 | |

| Record name | 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | |

CAS RN |

6974-32-9, 14215-97-5 | |

| Record name | .beta.-D-Ribofuranose, 1-acetate 2,3,5-tribenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose?

A1: The molecular formula of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose is C29H26O9. Its molecular weight is 518.52 g/mol.

Q2: What spectroscopic techniques are used to characterize 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose and its nucleoside derivatives?

A2: Researchers commonly employ a combination of spectroscopic techniques to confirm the structure of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose and its derivatives. These include:

- Infrared Spectroscopy (IR): Identifies functional groups based on their characteristic vibrational frequencies. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure, connectivity, and stereochemistry of molecules. Both 1H NMR and 13C NMR are frequently employed. [, , , ]

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of compounds, aiding in structural elucidation. [, ]

Q3: What is a common synthetic route for preparing 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose?

A3: 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose can be synthesized from D-ribose through a series of protection and deprotection steps. A practical approach involves the direct conversion of 1,2:3,5-di-O-cyclohexylidene-α-D-xylofuranose, obtained from corncobs, into the target compound. This multistep synthesis involves selective benzoylation, tosylation, methanolysis, and acetolysis reactions. []

Q4: What is the role of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in nucleoside synthesis?

A4: 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose serves as a protected form of D-ribofuranose. The benzoyl groups protect the hydroxyl groups at the 2', 3', and 5' positions of the sugar, preventing unwanted side reactions during nucleoside synthesis. The acetyl group at the 1' position serves as a leaving group in glycosylation reactions, enabling the formation of the glycosidic bond between the sugar and the desired heterocyclic base.

Q5: What types of catalysts are commonly used in the glycosylation reactions involving 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose?

A5: Lewis acids, such as tin(IV) chloride (SnCl4) [, , , , , ] and trimethylsilyl trifluoromethanesulfonate (TMSOTf) [, , , , ], are frequently employed as catalysts in these glycosylation reactions. These Lewis acids enhance the electrophilicity of the anomeric carbon, facilitating the formation of the glycosidic bond.

Q6: What are the primary biological activities investigated in the context of nucleoside analogues derived from 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose?

A6: Nucleoside analogues synthesized using this compound as an intermediate are often studied for their potential:

- Antiviral activity: Many derivatives exhibit activity against a range of viruses, including vaccinia virus, Rift Valley fever virus, and various RNA viruses. [, , ]

- Antitumor activity: Some analogues display cytotoxicity against tumor cell lines in vitro and in vivo, suggesting potential as anticancer agents. [, , ]

- Antimicrobial activity: Certain derivatives exhibit activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents. [, , , , , , ]

Q7: How does the structure of the heterocyclic base influence the biological activity of the resulting nucleoside analogue?

A7: The structure of the heterocyclic base significantly impacts the activity and selectivity of the nucleoside analogue. For example:

- Pyrazolo[3,4-d]pyrimidine ribonucleosides: Analogues with a 3-bromo substituent showed significant activity against Para 3 virus and potent inhibition of L1210 and P388 leukemia cell growth. []

- Imidazole-4-carboxamide ribonucleosides: Compounds with 5-methylthio or 5-benzylthio substituents exhibited significant activity against vaccinia virus in vitro. []

- 9-Deazaadenosine analogues: Introduction of a 7-benzyl group significantly enhanced cytotoxic activity against various cancer cell lines. []

Q8: How do modifications to the sugar moiety affect the biological activity of these nucleoside analogues?

A8: Modifications to the sugar moiety can significantly influence the activity and selectivity of nucleoside analogues:

- 2'-Deoxyribonucleosides: Compared to their ribonucleoside counterparts, 2'-deoxyribonucleosides often exhibit altered cellular uptake and metabolic stability, influencing their overall activity. []

- 2',3'-Dideoxy-2',3'-didehydronucleosides: These modifications can enhance antiviral activity by interfering with viral DNA polymerase. []

Q9: What are the common methods used to deprotect the benzoyl groups in the final steps of nucleoside analogue synthesis?

A9: Researchers typically employ ammonolysis with methanolic ammonia or sodium methoxide in methanol to remove the benzoyl protecting groups and obtain the free nucleoside analogues. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。